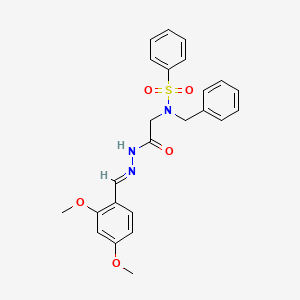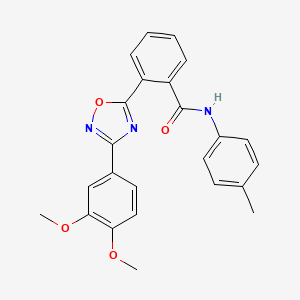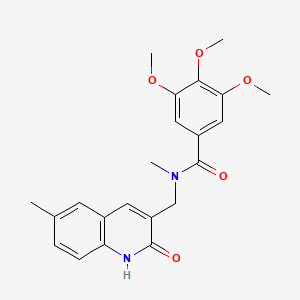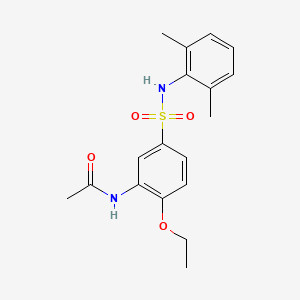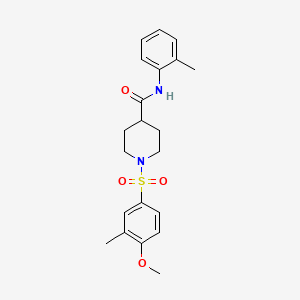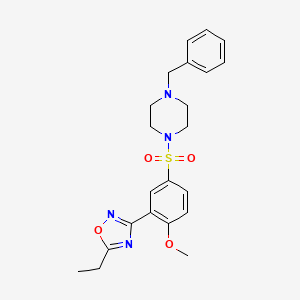
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HMN-176, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isonicotinamide derivatives and has been found to exhibit potent anticancer activity.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and ultimately leads to cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been found to bind to the colchicine binding site on tubulin, which is different from the binding site of other tubulin inhibitors such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been found to exhibit anti-inflammatory and neuroprotective effects. The compound has been shown to inhibit the production of inflammatory cytokines and to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been found to protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One area of interest is the development of more potent derivatives of the compound that exhibit improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the compound's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide and to identify potential biomarkers for predicting response to treatment.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate and isonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain the pure compound.
科学研究应用
The potential applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide in scientific research are vast. The compound has been extensively studied for its anticancer properties and has been found to inhibit the growth of various cancer cell lines including breast, lung, colon, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-4-7-21(8-5-16)27(24(29)18-9-11-25-12-10-18)15-20-14-19-6-3-17(2)13-22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEVUMMRZLEWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7686076.png)



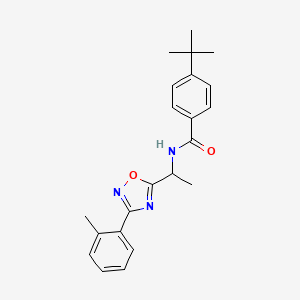
![3,4-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686103.png)

